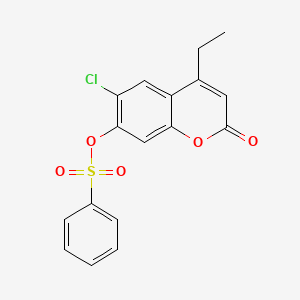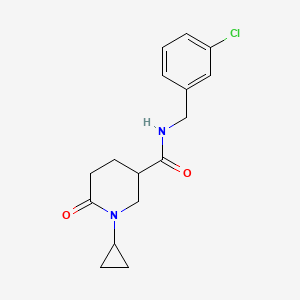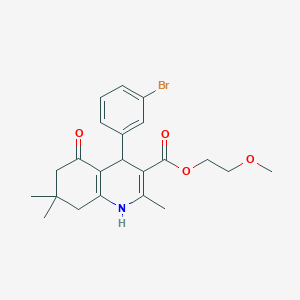![molecular formula C15H23NO2 B5134970 N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine](/img/structure/B5134970.png)
N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine, also known as CGP-12177, is a selective β-adrenoceptor antagonist that has been widely used in scientific research. It was first synthesized in 1977 by the pharmaceutical company Ciba-Geigy (now Novartis) as a potential drug for the treatment of hypertension and angina. However, its unique pharmacological properties have made it a valuable tool in various areas of research, including cardiovascular physiology, neurobiology, and pharmacology.
Mecanismo De Acción
N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine acts as a competitive antagonist of β-adrenoceptors, which are G protein-coupled receptors that are activated by the endogenous ligands adrenaline and noradrenaline. By blocking the binding of these ligands to β-adrenoceptors, N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine inhibits their downstream signaling pathways, leading to a decrease in heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine are primarily related to its antagonism of β-adrenoceptors. In cardiovascular physiology, N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine has been shown to decrease heart rate, cardiac output, and blood pressure. In thermogenesis, N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine has been shown to decrease metabolic rate and increase heat production. In glucose metabolism, N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine has been shown to decrease insulin secretion and increase glucose production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine is its selectivity for β-adrenoceptors, which allows for specific investigation of the role of these receptors in various physiological processes. However, one limitation of N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine is its relatively low potency compared to other β-adrenoceptor antagonists, which may require higher concentrations in experiments. Additionally, N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine has a relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research involving N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine. One area of interest is the role of β-adrenoceptors in cancer progression, as recent studies have suggested that β-adrenoceptor signaling may promote tumor growth and metastasis. Another area of interest is the development of more potent and selective β-adrenoceptor antagonists for use in research and clinical settings. Finally, the use of N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine in combination with other drugs or therapies may provide new insights into the underlying mechanisms of various diseases and conditions.
Métodos De Síntesis
The synthesis of N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine involves the reaction of 2-methoxy-4-propylphenol with 2-chloroethylamine hydrochloride to form the intermediate N-(2-chloroethyl)-2-methoxy-4-propylphenol. This intermediate is then reacted with acrolein to form the final product, N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine. The synthesis of N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine has been well-documented in the literature and is considered to be a straightforward and reliable method.
Aplicaciones Científicas De Investigación
N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine has been widely used in scientific research as a selective β-adrenoceptor antagonist. It has been used to study the role of β-adrenoceptors in various physiological processes, including cardiovascular function, thermogenesis, and glucose metabolism. N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine has also been used in neurobiological research to investigate the role of β-adrenoceptors in learning and memory, anxiety, and depression.
Propiedades
IUPAC Name |
N-[2-(2-methoxy-4-propylphenoxy)ethyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-6-13-7-8-14(15(12-13)17-3)18-11-10-16-9-5-2/h5,7-8,12,16H,2,4,6,9-11H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQBHBHPIBAJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCNCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-nitrophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5134892.png)

![4-tert-butyl-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide](/img/structure/B5134910.png)
![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134920.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5134923.png)

![2-[4-(4-bromobenzoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B5134944.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5134952.png)


![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole hydrobromide](/img/structure/B5134979.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134984.png)